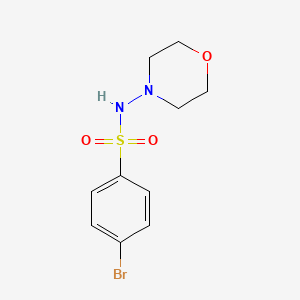

4-Bromo-N-morpholinobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Bromo-N-morpholinobenzenesulfonamide” is a chemical compound with the molecular formula C10H13BrN2O3S . It is used in laboratory settings and for the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular structure of “4-Bromo-N-morpholinobenzenesulfonamide” consists of a bromine atom (Br) attached to a benzene ring, which is also attached to a sulfonamide group and a morpholine ring . The molecular weight of the compound is 321.19 .

Physical And Chemical Properties Analysis

“4-Bromo-N-morpholinobenzenesulfonamide” has a density of 1.7±0.1 g/cm3, a boiling point of 431.7±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . Its molar refractivity is 69.0±0.4 cm3, and it has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds . The compound has a polar surface area of 67 Å2 and a molar volume of 190.3±5.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy and Photophysical Properties

- Zinc Phthalocyanine Derivatives for Cancer Treatment : A study by Pişkin, Canpolat, & Öztürk (2020) describes the synthesis of zinc(II) phthalocyanine derivatives, including a compound with benzenesulfonamide groups. These compounds exhibit high singlet oxygen quantum yield, making them potential photosensitizers for treating cancer in photodynamic therapy.

Medicinal Chemistry and Drug Design

Inhibitors for Idiopathic Pulmonary Fibrosis : Norman (2014) discusses phosphatidylinositol 3-kinase inhibitors with benzenesulfonamide derivatives, specifically for treating idiopathic pulmonary fibrosis and cough Norman, 2014.

Cyclic AMP-Dependent Protein Kinase Inhibition : A compound structurally related to 4-Bromo-N-morpholinobenzenesulfonamide, namely H-89, is explored by Chijiwa et al. (1990). It demonstrates potent inhibition of cyclic AMP-dependent protein kinase, impacting neurite outgrowth in PC12D pheochromocytoma cells.

Organic Chemistry and Material Science

Synthesis and Characterization of Sulfonamides : Riaz (2020) reports the synthesis and enzyme inhibition potential of new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides. These compounds show notable acetylcholinesterase and α-glucosidase inhibitory potential, substantiated by in silico studies Riaz, 2020.

Ionic Liquid Crystals : Lava, Binnemans, & Cardinaels (2009) delve into the design of ionic liquid crystals using morpholinium cations combined with various anions. They document the mesomorphic behavior of these compounds Lava, Binnemans, & Cardinaels, 2009.

Biochemistry and Enzymology

Anticancer Agent Synthesis : Kumar et al. (2021) synthesized a novel benzenesulfonamide derivative and evaluated its anti-breast cancer activity, showing promising results in molecular docking studies Kumar et al., 2021.

Carbonic Anhydrase Inhibitory Effects : Gul et al. (2016) explored the inhibitory effects of 4-(2-substituted hydrazinyl)benzenesulfonamides against human carbonic anhydrase isoenzymes, finding potent inhibition by these derivatives Gul et al., 2016.

Safety and Hazards

“4-Bromo-N-morpholinobenzenesulfonamide” is classified as having acute oral toxicity (Category 4, H302) and can cause skin corrosion or irritation (Category 2) . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Eigenschaften

IUPAC Name |

4-bromo-N-morpholin-4-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O3S/c11-9-1-3-10(4-2-9)17(14,15)12-13-5-7-16-8-6-13/h1-4,12H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJJUACHAFOJFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1NS(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201333040 |

Source

|

| Record name | 4-bromo-N-morpholin-4-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49827321 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Bromo-N-morpholinobenzenesulfonamide | |

CAS RN |

64268-87-7 |

Source

|

| Record name | 4-bromo-N-morpholin-4-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2411675.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]ethoxy}-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2411679.png)